MLAF50 is synthesized through organic chemical reactions that involve the coupling of specific aromatic amines and acetic acid derivatives. It can be classified under the category of non-steroidal anti-inflammatory drugs (NSAIDs) due to its structural similarities with other compounds in this class. The compound's classification is crucial for understanding its pharmacological profile and potential therapeutic applications.
The synthesis of MLAF50 typically involves a multi-step process that includes:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of MLAF50 can be represented as follows:
The structure features a methoxy group and a trifluoromethyl group on the phenyl rings, which contribute to its unique chemical properties.
Crystallographic data may be obtained through X-ray diffraction studies, which provide insights into the three-dimensional arrangement of atoms within the molecule. Such data are essential for understanding the compound's reactivity and interaction with biological targets.
MLAF50 can undergo various chemical reactions typical for acetamides, including:
Understanding these reactions is crucial for predicting the behavior of MLAF50 in biological systems and its potential degradation pathways.
MLAF50's mechanism of action primarily involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in the inflammatory response. By inhibiting these enzymes, MLAF50 reduces the production of prostaglandins, leading to decreased inflammation and pain.
Pharmacological studies demonstrate that MLAF50 exhibits anti-inflammatory effects comparable to traditional NSAIDs, making it a candidate for further development in pain management therapies.
Relevant analyses such as thermogravimetric analysis (TGA) can provide insights into thermal stability and decomposition temperatures.
MLAF50 shows promise in several scientific applications:
The ongoing research into MLAF50's properties may lead to novel therapeutic agents that leverage its unique chemical characteristics for improved efficacy and safety profiles in clinical settings.
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in characterizing the structural dynamics of the unbound REV1 UBM2 domain. The free UBM2 (residues E998–Q1040) adopts a dynamic conformation featuring two α-helices (α1: 1018–1022; α2: 1026–1037) connected by a flexible loop. Key findings include:
Table 1: Key NMR Parameters for Free UBM2 Dynamics
Residue Range | Structural Element | S² Order Parameter | CSP (ppm) | Dynamic Behavior |
---|---|---|---|---|
E998–L1007 | Disordered N-terminus | < 0.6 | N/A | μs-ms exchange |
F1018–K1022 | α1 helix | 0.72 ± 0.05 | 0.08–0.15 | Moderate flexibility |
E1026–Y1036 | α2 helix | 0.88 ± 0.03 | 0.03–0.07 | Rigid core |
D1017–E1025 | Loop region | 0.65 ± 0.08 | 0.12–0.20 | Nanosecond motions |
Chemical shift perturbations (CSPs) during titration experiments confirmed that residues Q1015, D1017, and E1019 undergo significant chemical shift changes, mapping a putative ubiquitin-binding interface [1] [10]. Hydrogen-deuterium exchange experiments further revealed rapid solvent exposure of the α1 helix, suggesting its role in initial ubiquitin recognition [6].
The X-ray crystal structure of the REV1 UBM2-ubiquitin complex (PDB: 6ASR; resolution: 2.36 Å) provides atomic-level insights into the interaction mechanism. The complex adopts a compact architecture with a buried surface area of 1,140 Ų and dissociation constant (KD) of 14.9 ± 3.0 μM measured by isothermal titration calorimetry (ITC) [4] [5].
Structural Features:
Table 2: UBM2-Ubiquitin Interface Contacts
UBM2 Residue | Ubiquitin Residue | Interaction Type | Distance (Å) | Energetic Contribution (kJ/mol) |
---|---|---|---|---|
L1009 | L8 | Van der Waals | 3.8 | −2.5 |
V1016 | I44 | Hydrophobic packing | 4.1 | −3.2 |
E1031 | K6 | Salt bridge | 2.9 | −6.0 |
A1035 | L73 | Van der Waals | 4.3 | −1.8 |
Y1036 | H68 | π-Cation | 3.7 | −4.3 |
The structure elucidates why UBM1 does not bind ubiquitin: its hydrophobic interface residues are replaced by polar residues (e.g., C958 in UBM1 vs. L1009 in UBM2), disrupting complementarity [1] [10].
Ubiquitin binding induces significant structural and dynamic changes in UBM2, characterized by multi-timescale analyses:
Conformational Transitions:
Ubiquitin Dynamics:
Table 3: Dynamics Changes in UBM2 Upon Ubiquitin Binding
Parameter | Free UBM2 | UBM2-Ubiquitin | Change (%) | Technique |
---|---|---|---|---|
N-terminal RMSF | 5.2 Å | 0.8 Å | −85% | NMR relaxation |
α2 Helix S² | 0.85 | 0.93 | +9% | NMR order parameters |
Kon (M⁻¹s⁻¹) | 1.2 × 10⁵ | N/A | N/A | ITC/SPR |
Koff (s⁻¹) | 1.8 × 10³ | N/A | N/A | ITC/SPR |
μs-ms exchange sites | 8 residues | 2 residues | −75% | CPMG dispersion |
Implications for MLAF50:The small-molecule inhibitor MLAF50 binds UBM2 at the ubiquitin interface, as confirmed by CSPs overlapping with ubiquitin-induced shifts. MLAF50 mimics ubiquitin’s effects by:
MLAF50 stabilizes a "bound-like" UBM2 conformation even in the absence of ubiquitin, explaining its ability to disrupt REV1’s chromatin localization in cisplatin-treated U2OS cells [1] [8].
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5
CAS No.: 177194-36-4